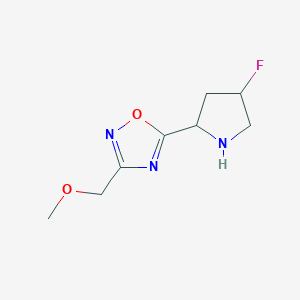

5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole

CAS No.: 1935329-48-8

Cat. No.: VC3116804

Molecular Formula: C8H12FN3O2

Molecular Weight: 201.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1935329-48-8 |

|---|---|

| Molecular Formula | C8H12FN3O2 |

| Molecular Weight | 201.2 g/mol |

| IUPAC Name | 5-(4-fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C8H12FN3O2/c1-13-4-7-11-8(14-12-7)6-2-5(9)3-10-6/h5-6,10H,2-4H2,1H3 |

| Standard InChI Key | JCIORAAYXYPIOU-UHFFFAOYSA-N |

| SMILES | COCC1=NOC(=N1)C2CC(CN2)F |

| Canonical SMILES | COCC1=NOC(=N1)C2CC(CN2)F |

Introduction

Chemical Structure and Properties

5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a five-membered 1,2,4-oxadiazole ring with two nitrogen atoms and one oxygen atom arranged in a specific pattern. This compound is characterized by the attachment of a 4-fluoropyrrolidin-2-yl group at position 5 of the oxadiazole ring and a methoxymethyl group at position 3. The compound is commercially available in its hemisulfate salt form.

The chemical structure features several key functional moieties that contribute to its potential biological activities and physicochemical properties:

-

The 1,2,4-oxadiazole core, which provides structural rigidity and serves as a bioisostere for amides and esters

-

The 4-fluoropyrrolidine group, with the fluorine substituent enhancing metabolic stability

-

The methoxymethyl group, which contributes to the compound's polarity and potential hydrogen bonding interactions

Table 1: Chemical Properties of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate

| Property | Value |

|---|---|

| CAS Number | 2097936-55-3 |

| Molecular Formula | C16H26F2N6O8S |

| Molecular Weight | 500.47 g/mol |

| Storage Conditions | at 20ºC for 2 years |

| Purity | NLT 98% |

The molecular structure demonstrates important features that are relevant to drug design, particularly the incorporation of fluorine, which is known to enhance metabolic stability and binding affinity in drug candidates. The oxadiazole ring provides a scaffold that can mimic the binding interactions of amides and esters while exhibiting superior hydrolytic stability .

Oxadiazole Frameworks in Medicinal Chemistry

The oxadiazole heterocyclic system represents an important structural motif in medicinal chemistry due to its unique bioisosteric properties and diverse biological activities. Understanding the general properties of oxadiazole compounds provides context for the potential applications of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole.

Oxadiazoles exist in multiple isomeric forms, with 1,2,4-oxadiazoles and 1,3,4-oxadiazoles being the most prevalent in drug discovery. The 1,2,4-oxadiazole structural framework present in our compound of interest has received considerable attention because of its unusually wide spectrum of biological activities and its perfect framework for novel drug development .

The interest in 1,2,4-oxadiazoles' biological applications has doubled in the last fifteen years, indicating the growing importance of this scaffold in medicinal chemistry . These compounds have been described as bioisosteres for amides and esters, with the oxadiazoles showing higher hydrolytic and metabolic stability .

The five-membered 1,2,4-oxadiazole heterocyclic ring has attracted significant attention from medicinal chemists, leading to the discovery of various accessible drugs containing the 1,2,4-oxadiazole unit. These compounds offer unique pharmacophore characteristics that make them valuable starting points for drug design .

| Activity | Evidence from Related Compounds | Potential Mechanisms |

|---|---|---|

| Anticancer | Cytotoxicity against various cancer cell lines; induction of apoptosis; cell cycle arrest | Enzyme inhibition (e.g., MMP-9); apoptosis induction via mitochondrial membrane depolarization |

| Antimicrobial/Anti-tubercular | Inhibition of bacterial and mycobacterial growth | Interference with cell wall synthesis; inhibition of essential enzymes |

| Anticonvulsant | Protection in seizure models; reduced neurotoxicity | Modulation of ion channels; GABA potentiation |

| Anti-inflammatory | Reduced inflammation in various models | Inhibition of inflammatory mediators; antioxidant effects |

| Antihypertensive | Hypotensive effects in animal models | Vasodilation; calcium channel modulation |

Structure-Activity Relationships and Drug Design Considerations

The structure of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole offers several features that are relevant for drug design and optimization:

The 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring serves as a rigid scaffold that can orient substituents in specific spatial arrangements for optimal target binding. This heterocyclic ring also functions as a bioisostere for amides and esters, potentially providing enhanced metabolic stability while maintaining similar binding interactions .

Additionally, the 1,2,4-oxadiazole ring can participate in hydrogen bonding interactions through its nitrogen and oxygen atoms, which may contribute to binding affinity and selectivity for biological targets.

The Fluoropyrrolidine Moiety

The incorporation of fluorine in the pyrrolidine ring represents a strategic modification commonly employed in medicinal chemistry. Fluorine substitution can:

-

Enhance metabolic stability by preventing oxidative metabolism at the substituted position

-

Increase binding affinity through polar interactions or electronic effects

-

Modulate lipophilicity and membrane permeability

-

Influence the pKa of neighboring functional groups

The pyrrolidine ring itself provides conformational constraint and can contribute to binding through hydrophobic interactions or as a hydrogen bond acceptor through its nitrogen atom.

The Methoxymethyl Group

The methoxymethyl substituent at position 3 of the oxadiazole ring may influence:

These structural features collectively contribute to the potential biological activity profile of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole and provide opportunities for further structural optimization to enhance potency, selectivity, and pharmacokinetic properties.

Pharmacokinetic Considerations and Drug-like Properties

The structural features of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole suggest certain pharmacokinetic properties that may influence its potential as a drug candidate.

Oxadiazoles generally exhibit favorable drug-like properties, including enhanced hydrolytic and metabolic stability compared to corresponding amides and esters . The presence of the fluorine substituent in the pyrrolidine ring likely contributes to increased metabolic stability by preventing oxidative metabolism at that position.

The methoxymethyl group provides a balance between lipophilicity and hydrophilicity, potentially contributing to favorable absorption and distribution properties. The hemisulfate salt form of the compound may enhance water solubility, which is advantageous for formulation and bioavailability.

Based on general properties of oxadiazole compounds, 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole might exhibit:

-

Reasonable oral bioavailability

-

Moderate to high plasma protein binding

-

Predominantly hepatic metabolism, potentially through O-demethylation of the methoxymethyl group

-

Mixed renal and biliary excretion

Comparison with Related Oxadiazole Derivatives

To contextualize the potential properties of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole, it is valuable to compare it with structurally related compounds.

Comparison with 5-(4-Fluoropyrrolidin-2-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole

A closely related compound, 5-(4-fluoropyrrolidin-2-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole (CAS: 121199939), differs only in the 3-position substituent, having a 2-methoxyethyl group instead of a methoxymethyl group . This subtle structural difference might influence:

-

Conformational flexibility, as the 2-methoxyethyl group contains an additional methylene unit

-

Lipophilicity and hydrogen bonding capabilities

-

Metabolic pathways and clearance mechanisms

Comparison with Other Biologically Active Oxadiazoles

Several other oxadiazole derivatives have demonstrated significant biological activities:

-

2-(2-fluorophenyl)-5-[(3S)-1-[[3-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-yl]-1,3,4-oxadiazole, which shares the fluorinated substituent feature

-

Various 1,3,4-oxadiazole derivatives with anticonvulsant, antimicrobial, and antitumor activities

-

1,2,4-oxadiazole natural product analogs with antitumor properties

Table 3: Comparison of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole with Related Compounds

| Compound | Oxadiazole Type | Key Structural Features | Reported or Potential Activities |

|---|---|---|---|

| 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole | 1,2,4-oxadiazole | Fluoropyrrolidine, methoxymethyl group | Potential anticancer, antimicrobial, anticonvulsant activities |

| 5-(4-Fluoropyrrolidin-2-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole | 1,2,4-oxadiazole | Fluoropyrrolidine, 2-methoxyethyl group | Similar potential activities with possible differences in pharmacokinetics |

| 2-(2-fluorophenyl)-5-[(3S)-1-[[3-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-yl]-1,3,4-oxadiazole | 1,3,4-oxadiazole | Fluorophenyl, trifluoromethoxy groups | Potential receptor modulatory activities |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives | 1,3,4-oxadiazole | Acetamidophenoxy, thio-acetamide groups | Confirmed anticancer activity |

Research Gaps and Future Directions

Despite the potential therapeutic applications of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole, several research gaps exist that warrant further investigation:

Comprehensive Biological Profiling

A systematic evaluation of the compound against a broad panel of biological targets and disease models would help identify its most promising therapeutic applications. This should include:

-

In vitro screening against enzyme targets relevant to cancer, infectious diseases, and neurological disorders

-

Cell-based assays to assess antiproliferative, antimicrobial, and neuroprotective effects

-

In vivo studies in appropriate disease models to confirm activity and assess preliminary safety

Mechanism of Action Studies

If biological activities are identified, elucidating the underlying mechanisms would be crucial for rational drug design and optimization. This might involve:

-

Target identification through affinity chromatography or chemical proteomics

-

Binding mode determination using structural biology approaches

-

Pathway analysis to understand cellular effects

Structure-Activity Relationship Studies

Systematic structural modifications could help identify the pharmacophoric elements essential for activity and guide the development of more potent and selective analogs. Key modifications might include:

-

Variations in the position and nature of the fluorine substituent

-

Modifications to the methoxymethyl group

-

Exploration of alternative heterocyclic cores

Pharmacokinetic and Toxicological Evaluation

Comprehensive assessment of absorption, distribution, metabolism, excretion, and toxicity profiles would be essential for evaluating the compound's drug-like properties and safety profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume